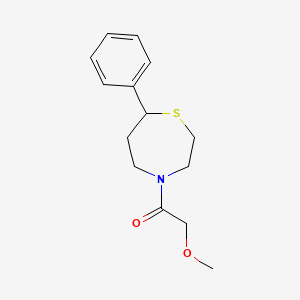

![molecular formula C16H14N2O2S B2842951 Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate CAS No. 115919-87-4](/img/structure/B2842951.png)

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of pyridine and thienopyridine derivatives were synthesized as antimicrobial agents. The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a precursor to prepare a new series of pyridine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the InChI code for ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate is 1S/C14H18N2O2S/c1-3-5-6-9-7-8-10-11(15)12(14(17)18-4-2)19-13(10)16-9/h7-8H,3-6,15H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate has a molecular weight of 278.38 and is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines, a reaction relevant to ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Zhu, Lan, & Kwon, 2003).

Photophysical Properties Study : A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized and their spectral-fluorescent properties were thoroughly investigated, showing the relation to chemical structure (Ershov et al., 2019).

Crystal Structure Optimization : The crystal structures of related fused pyridine derivatives were optimized using semi-empirical methods, providing insights into conformational discrepancies and crystal packing effects (Jotani, 2015).

Synthetic Methodologies

Novel Synthesis Methods : A new method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described, relevant to the synthesis of ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Santilli, Kim, & Wanser, 1971).

Fused System Synthesis : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems was achieved, utilizing ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

Applications in Chemistry

Dye Synthesis : The synthesis of 3-amino-4-phenylthieno[2,3-c]isothiazole and its derivatives were used to prepare a range of azo disperse dyes, demonstrating practical applications in the dye industry (Pawar et al., 2005).

Antioxidant Activity Study : New pyrrolyl selenolopyridine compounds synthesized from related esters demonstrated remarkable antioxidant activity, indicating potential biomedical applications (Zaki et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-16(19)14-13(17)11-8-9-12(18-15(11)21-14)10-6-4-3-5-7-10/h3-9H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVCLJIDVQESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)

![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)

![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)